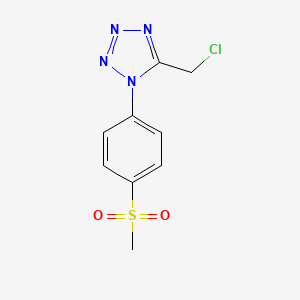
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine
Vue d'ensemble
Description
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine is a useful research compound. Its molecular formula is C8H11BrClNSi and its molecular weight is 264.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'hétérocycles halogénés
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine : est un composé précieux dans la synthèse d'hétérocycles halogénés, qui sont essentiels au développement de divers produits pharmaceutiques. La présence d'atomes de brome et de chlore en fait un réactif polyvalent pour des réactions de couplage croisé ultérieures .
Intermédiaires de synthèse organique
Ce composé sert d'intermédiaire en synthèse organique, notamment dans la construction de molécules complexes. Ses sites halogénés réactifs se prêtent à une fonctionnalisation supplémentaire, conduisant à une large gamme de dérivés avec des applications potentielles en chimie médicinale .
Recherche pharmaceutique
En recherche pharmaceutique, This compound peut être utilisée pour développer de nouveaux composés ayant des effets thérapeutiques potentiels. Sa structure est propice à des modifications qui peuvent conduire à la découverte de nouveaux médicaments .
Développement de pesticides
Les atomes de brome et de chlore présents dans ce composé offrent des possibilités pour le développement de nouveaux pesticides. En exploitant sa réactivité, les chercheurs peuvent synthétiser des composés qui ciblent des ravageurs spécifiques ou des maladies des plantes .
Science des matériaux
En science des matériaux, ce composé peut être utilisé pour créer des matériaux aux propriétés uniques, telles que les polymères conducteurs ou les diodes électroluminescentes (LED). Le cycle pyridine peut servir de bloc de construction pour des structures plus complexes .
Agents antimicrobiens
La recherche a montré que les dérivés de la pyridine, y compris ceux dérivés de This compound, peuvent présenter des propriétés antimicrobiennes. Ces composés peuvent être évalués pour leur efficacité contre diverses infections bactériennes et fongiques .
Antagonistes des récepteurs de l'angiotensine
Les dérivés d'imidazo[4,5-b]pyridine, qui peuvent être synthétisés à partir de ce composé, ont été étudiés comme antagonistes des récepteurs biologiques tels que l'angiotensine II. Cela a des implications pour le traitement des maladies cardiovasculaires .
Agents anti-hépatite C
Les dérivés du composé ont été explorés pour leur utilisation potentielle dans les médicaments anti-hépatite C. La modification du noyau de pyridine peut conduire à de nouveaux agents qui inhibent la réplication du virus de l'hépatite C .
Propriétés
IUPAC Name |
(6-bromo-2-chloropyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrClNSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYYIXMSPIHUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673909 | |
| Record name | 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-85-2 | |
| Record name | Pyridine, 6-bromo-2-chloro-3-(trimethylsilyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1521605.png)

![[1-(2,4-Dichlorophenyl)ethyl]thiourea](/img/structure/B1521607.png)

![3-{[4-(Propan-2-yl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B1521612.png)
![6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1521613.png)

![3-[(Octyloxy)methyl]aniline](/img/structure/B1521615.png)

![3-Amino-2-[(4-fluorophenyl)methyl]propanamide](/img/structure/B1521618.png)


![2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one](/img/structure/B1521627.png)
